Cas no 146772-48-7 (Thiopyrano[2,3-c]pyrrole,octahydro-6-[(2-methoxyphenyl)acetyl]-4,4-diphenyl-, 1,1-dioxide, cis- (9CI))

Thiopyrano[2,3-c]pyrrole,octahydro-6-[(2-methoxyphenyl)acetyl]-4,4-diphenyl-, 1,1-dioxide, cis- (9CI) structure
146772-48-7 structure
Product name:Thiopyrano[2,3-c]pyrrole,octahydro-6-[(2-methoxyphenyl)acetyl]-4,4-diphenyl-, 1,1-dioxide, cis- (9CI)
CAS No:146772-48-7
MF:C28H29NO4S
MW:459.59976
CID:227512
PubChem ID:3073141

Thiopyrano[2,3-c]pyrrole,octahydro-6-[(2-methoxyphenyl)acetyl]-4,4-diphenyl-, 1,1-dioxide, cis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Thiopyrano[2,3-c]pyrrole,octahydro-6-[(2-methoxyphenyl)acetyl]-4,4-diphenyl-, 1,1-dioxide, cis- (9CI)
    • 1-[(4aR,7aR)-1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-(2-methoxyphenyl)ethanone
    • 146772-48-7
    • Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(+-)-
    • Inchi: InChI=1S/C28H29NO3S/c1-32-25-15-9-8-10-21(25)18-27(30)29-19-24-26(20-29)33(31)17-16-28(24,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24,26H,16-20H2,1H3
    • InChI Key: BSCINZPACYGJKL-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1CC(N1CC2C(C(C3=CC=CC=C3)(CCS2=O)C2=CC=CC=C2)C1)=O

Computed Properties

  • Exact Mass: 459.18697
  • Monoisotopic Mass: 459.187
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 681
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 65.8Ų

Experimental Properties

  • Density: 1.29
  • Boiling Point: 690.7°C at 760 mmHg
  • Flash Point: 371.5°C
  • Refractive Index: 1.671
  • PSA: 46.61

Thiopyrano[2,3-c]pyrrole,octahydro-6-[(2-methoxyphenyl)acetyl]-4,4-diphenyl-, 1,1-dioxide, cis- (9CI) Related Literature

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